2-(3-Chlorophenyl)ethylamine
Overview
Description
2-(3-Chlorophenyl)ethylamine is an organic compound with the molecular formula C8H10ClN It is a derivative of phenethylamine, where a chlorine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of 3-chlorophenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-chlorophenylacetonitrile in a continuous flow reactor. This method ensures high yield and purity of the product. The reaction conditions are optimized to achieve efficient conversion, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chlorophenylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-chlorophenylethanol when treated with reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Chlorophenylacetaldehyde.
Reduction: 3-Chlorophenylethanol.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The compound can also participate in enzymatic reactions, where it undergoes transformation to exert its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chlorophenyl)ethylamine: Similar structure but with the chlorine atom at the fourth position.
2-(2-Chlorophenyl)ethylamine: Chlorine atom at the second position.
Phenethylamine: Parent compound without the chlorine substitution.
Uniqueness: 2-(3-Chlorophenyl)ethylamine is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with receptors and enzymes, making it distinct from its analogs.
Properties
IUPAC Name |
2-(3-chlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHVNPYOTNGECT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156740 | |
Record name | 3-Chlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-79-0 | |
Record name | 3-Chlorophenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Chlorophenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2-(3-Chlorophenyl)ethylamine into a hybrid molecule with anthranilic acid contribute to its potential antispasmodic activity?
A1: The research article suggests that the hybrid molecule, synthesized by combining anthranilic acid and this compound, exhibits promising antispasmodic activity. [] While the exact mechanism of action is not fully elucidated in the paper, the researchers propose that this activity might be attributed to the molecule's interaction with DNA via a groove binding mode. [] This interaction could potentially interfere with cellular processes involved in smooth muscle contraction, leading to the observed antispasmodic effects. Further research, including detailed mechanistic studies, is necessary to confirm this hypothesis and fully understand the compound's mode of action.
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